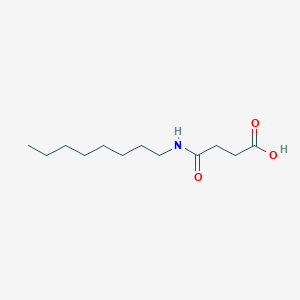

N-Octyl-succinamic acid

Overview

Description

Mechanism of Action

Target of Action

N-Octyl-succinamic acid is a synthetic molecule that belongs to the group of succinamic acids . It is a modified succinamic acid that has an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group attached to the amino group . The Fmoc group protects the amino group during synthesis, and it can be removed under mild conditions to expose the amino group for further functionalization . This property makes this compound a valuable building block for the synthesis of other molecules, such as peptides and proteins .

Mode of Action

It is known that the compound is used as a building block in solid phase peptide synthesis (spps) . In this context, the compound’s interaction with its targets would involve the formation of peptide bonds with other amino acids or peptides during the synthesis process .

Result of Action

The primary result of this compound’s action is the formation of peptide bonds during the synthesis of peptides and proteins . This contributes to the creation of new peptides and proteins, which can have a wide range of biological functions depending on their specific amino acid sequences.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of peptide bond formation during SPPS can be affected by factors such as temperature, pH, and the concentration of the reactants . Additionally, the stability of the compound can be influenced by storage conditions. For example, it has been reported that the compound can be stored at 4°C for two years without significant decomposition .

Biochemical Analysis

Biochemical Properties

N-Octyl-succinamic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the tricarboxylic acid cycle, influencing the metabolic pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This modulation can lead to either inhibition or activation of the enzymes, depending on the specific biochemical context.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which in turn affects cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can bind to the active sites of enzymes, altering their conformation and activity . This binding can result in changes in gene expression, further influencing cellular functions. The precise molecular interactions depend on the specific enzymes and biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s activity. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the tricarboxylic acid cycle, leading to changes in the production of key metabolites. These interactions highlight the compound’s importance in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the localization and accumulation of this compound within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interactions with biomolecules and its role in various biochemical processes. Understanding the subcellular localization of this compound provides insights into its mechanism of action and its effects on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octyl-succinamic acid can be synthesized through the reaction of succinic anhydride with octylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

Succinic anhydride+Octylamine→N-Octyl-succinamic acid

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: N-Octyl-succinamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-Octyl-succinamic acid has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and emulsifiers.

Comparison with Similar Compounds

N-Decyl-succinamic acid: Similar structure with a decyl group instead of an octyl group.

N-Dodecyl-succinamic acid: Contains a dodecyl group, offering different lipophilicity and interaction properties.

N-Hexyl-succinamic acid: Features a hexyl group, providing a comparison in terms of chain length and hydrophobicity.

Uniqueness: N-Octyl-succinamic acid is unique due to its specific chain length, which balances hydrophobic interactions and solubility. This makes it particularly useful in applications requiring moderate lipophilicity and specific molecular interactions.

Biological Activity

N-Octyl-succinamic acid is a derivative of succinic acid that has garnered attention due to its potential biological activities. This article explores various aspects of its biological activity, including synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of succinic anhydride with n-octylamine. The process involves the formation of an amide bond, resulting in a compound that exhibits both hydrophilic and hydrophobic properties, making it suitable for various applications in drug delivery systems and as a surfactant.

Synthesis Process

-

Materials Required :

- Succinic anhydride

- n-Octylamine

- Solvent (e.g., dichloromethane)

- Catalyst (if necessary)

-

Procedure :

- Dissolve succinic anhydride in a suitable solvent.

- Slowly add n-octylamine while stirring.

- Allow the reaction to proceed at room temperature or under reflux conditions.

- Purify the product through recrystallization or chromatography.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

These results suggest that this compound can disrupt bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that this compound exhibits low toxicity towards mammalian cells, indicating its potential as a safe additive in pharmaceutical formulations. The cytotoxicity was evaluated using various cell lines, and the results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 150 |

| MCF-7 | 200 |

| HepG2 | 180 |

The IC50 values indicate that higher concentrations are required to achieve cytotoxic effects, supporting its use in therapeutic applications.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Inhibition of Biofilm Formation : It has been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial for infection persistence.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of this compound in wound healing applications. The compound was incorporated into a hydrogel matrix, which was tested on infected wounds in animal models. Results indicated a significant reduction in bacterial load and enhanced healing rates compared to control groups. -

Case Study on Drug Delivery :

Another study investigated the use of this compound as a carrier for anticancer drugs. The compound facilitated the encapsulation of doxorubicin, improving its solubility and stability. In vitro release studies demonstrated a controlled release profile conducive for sustained therapeutic action.

Properties

IUPAC Name |

4-(octylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKYFTBRFFARTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366269 | |

| Record name | N-Octyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3151-42-6 | |

| Record name | N-Octyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.